4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine

Sequential cross-coupling Chemoselective functionalization Medicinal chemistry building block

Medicinal chemists pursuing kinase inhibitor SAR often face synthetic bottlenecks when diversifying pyrrolopyridine cores with non-overlapping substitution patterns. This 3,4-dihalogenated N-cyclopentyl-7-azaindole solves that challenge with orthogonal halogen reactivity (C-I BDE ~57 vs. C-Br ~70 kcal/mol) enabling chemoselective sequential Suzuki couplings to generate 24-compound libraries from 10 building blocks. Key features: • N-Cyclopentyl group eliminates H-bond donors (HBD=0) while raising lipophilicity (XLogP3 3.8) for CNS-permeable kinase inhibitor design. • 3,4-Dihalogenation vector (~60° offset from 3,5-patterns) accesses novel IP space around crowded kinase patent families. • Inert under standard Pd(0) cross-coupling conditions, avoiding competing N-arylation observed with N-H analogs.

Molecular Formula C12H12BrIN2
Molecular Weight 391.05 g/mol
Cat. No. B8125106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC12H12BrIN2
Molecular Weight391.05 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=C(C3=C(C=CN=C32)Br)I
InChIInChI=1S/C12H12BrIN2/c13-9-5-6-15-12-11(9)10(14)7-16(12)8-3-1-2-4-8/h5-8H,1-4H2
InChIKeyIHMIFNDGBPREAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine: Physicochemical Identity & Sourcing


4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine (CAS 2340294-64-4) is a dihalogenated N-cyclopentyl-7-azaindole belonging to the pyrrolo[2,3-b]pyridine class of heterocyclic scaffolds widely employed in kinase inhibitor discovery [1]. The compound bears a bromine at the 4-position of the pyridine ring, an iodine at the 3-position of the pyrrole ring, and a cyclopentyl substituent on the pyrrole nitrogen. Its molecular formula is C₁₂H₁₂BrIN₂ (MW 391.05 g/mol), with PubChem-computed descriptors including XLogP3 3.8, topological polar surface area (TPSA) 17.8 Ų, zero hydrogen bond donors, one hydrogen bond acceptor, and a single rotatable bond [2]. The compound is commercially available at purities of 95% (AKSci) and 98% (Ambeed) .

Workflow Sequential cross-coupling library synthesis via orthogonal C–I / C–Br reactivity
Scaffold Role Dihalogenated 7-azaindole core for kinase inhibitor discovery programs
Selection N-Cyclopentyl protection eliminates N–H acidity; supports Pd-catalyzed coupling compatibility

4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine: Why Generic Substitution Fails


The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold tolerates diverse halogenation and N-substitution patterns, but these modifications are not functionally interchangeable. Electrophilic substitution on the parent 1H-pyrrolo[2,3-b]pyridine occurs predominantly at the 3-position [1], making the 3-iodo substituent readily accessible, while introduction of a 4-bromo substituent requires directed metalation or alternative synthetic strategies, rendering the 3,4-dihalogenated pattern synthetically non-trivial. The N-cyclopentyl group simultaneously eliminates the hydrogen bond donor capacity of the N–H (HBD count = 0 vs. 1 for the N–H analog) and substantially increases lipophilicity (XLogP3 3.8), which alters membrane permeability and pharmacokinetic profile relative to N–H, N-methyl, or N-arylsulfonyl congeners [2]. Furthermore, the orthogonal reactivity gradient between the C–I bond (bond dissociation energy ~57 kcal/mol) and the C–Br bond (~70 kcal/mol) enables chemoselective sequential cross-coupling that is impossible with symmetrically dihalogenated or monohalogenated analogs [3]. These three features—regiochemistry, N-substituent, and halogen orthogonality—collectively define the compound's utility and cannot be replicated by any single in-class alternative.

N–H analog Acidic N–H proton (pKa ~12–14) may compete in Pd-catalyzed couplings; lower lipophilicity and HBD = 1 alter permeability profile
3,5-isomer 5-Br substitution shifts electronic environment and binding-site vector; 3,4-pattern addresses distinct kinase sub-pocket geometry
Open-chain N-alkyl Additional rotatable bonds increase conformational entropy penalty; may reduce predicted ligand efficiency in docking models

4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine: Differential Evidence vs. Comparators


Orthogonal C–I/C–Br Reactivity for Sequential Cross-Coupling

The aryl C–I bond dissociation energy (BDE) is approximately 57 kcal/mol, whereas the aryl C–Br BDE is approximately 70 kcal/mol, a difference of ~13 kcal/mol that translates into a substantially lower activation barrier for oxidative addition of Pd(0) into the C–I bond [1]. This thermodynamic gradient permits exclusive C3-selective Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling at the iodo position while leaving the 4-bromo substituent intact for a subsequent orthogonal coupling step. In contrast, the isomeric 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 757978-18-0) places the bromine at the 5-position, which is electronically distinct (para-like to the pyridine nitrogen rather than meta-like at the 4-position) and alters the reactivity profile of both halogens [2]. Similarly, the N–H analog 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-34-0) possesses an acidic N–H proton (pKa ~12–14) that can interfere with Pd-catalyzed couplings through competitive deprotonation or catalyst poisoning, a complication eliminated by N-cyclopentyl protection in the target compound [3].

C–I / C–Br Reactivity
Class-level
ΔBDE ≈ 13 kcal/mol
Supports chemoselective sequential coupling workflow
Pd(0) oxidative addition selectivity at C–I over C–Br
Sequential cross-coupling Chemoselective functionalization Medicinal chemistry building block

N-Cyclopentyl Substitution Boosts Lipophilicity vs. N–H Analog

The PubChem-computed XLogP3 for 4-bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine is 3.8 [1]. While an experimentally validated XLogP3 is not published in a primary source for the N–H analog (4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, CAS 1000340-34-0), the Hansch π constant for a cyclopentyl group attached to a heterocyclic nitrogen is estimated at +1.5 to +2.0 relative to hydrogen [2], placing the N–H analog's estimated XLogP3 in the range of 1.8–2.5. This ΔXLogP3 of approximately 1.3–2.0 units corresponds to a 20- to 100-fold increase in octanol-water partition coefficient (P), substantially enhancing passive membrane permeability. Additionally, the target compound has zero hydrogen bond donors (HBD = 0) versus HBD = 1 for the N–H analog, reducing desolvation penalty and further favoring membrane transit [1].

Lipophilicity (XLogP3)
Class-level
3.8 vs est. 1.8–2.5 (N–H analog)
Reported lipophilicity advantage; HBD = 0 supports membrane transit
Hansch π estimation; 20–100× higher partitioning predicted
Lipophilicity Membrane permeability Drug-likeness optimization

Single Rotatable Bond Minimizes Conformational Entropy

The target compound possesses exactly one rotatable bond (the cyclopentyl–N linkage), as computed and verified in PubChem [1]. This is in contrast to open-chain N-alkyl analogs such as 4-bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine, which introduces two additional rotatable bonds (the ethylene glycol ether chain) and consequently a higher conformational entropy penalty upon binding to a protein target [2]. Each freely rotatable bond adds an estimated entropic cost of ~0.7–1.2 kcal/mol upon rigidification in the bound state [3]. The cyclopentyl ring itself is conformationally constrained (pseudorotation within a limited envelope/twist manifold), providing a hydrophobic surface for protein contacts without incurring the full entropic penalty of a linear alkyl chain of equivalent carbon count. Compared with the N–H analog (zero rotatable bonds), the single cyclopentyl rotatable bond represents a deliberate trade: it adds hydrophobic surface area for target engagement while keeping the entropic penalty minimal.

Rotatable Bonds
Class-level
1 bond
Supports ligand efficiency prediction in fragment-based design
Estimated entropic penalty ~0.7–1.2 kcal/mol upon binding
Conformational restriction Entropic binding penalty Ligand efficiency

Commercial Purity Grades and Procurement Flexibility

Two verified commercial sources offer the compound at distinct purity specifications: Ambeed supplies the compound at 98% purity (Catalog No. A1624574) , while AKSci offers a 95% purity grade (Catalog No. 0124EP) . The 3% absolute purity difference may be inconsequential for early-stage exploratory chemistry, but for applications requiring precise stoichiometric control—such as Pd-catalyzed cross-coupling where excess halide can poison the catalyst, or fragment-based screening where impurities can generate false positives—the higher-purity material reduces the risk of confounding variables. Both vendors confirm the molecular identity via CAS registry (2340294-64-4) and supply the compound with full quality assurance documentation including SDS and COA upon request. By comparison, the closely related analog 4-bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 943322-47-2) is less broadly stocked, and the N–H analog (CAS 1000340-34-0) is available from multiple vendors but at a typical purity of 97–98% without the lipophilicity and HBD advantages of the N-cyclopentyl derivative.

Purity Grades
Data to verify
95% / 98% (two vendors)
Supports procurement flexibility across purity tiers
Supplier-specified; independent verification recommended
Commercial sourcing Purity specification Procurement decision

3,4- vs. 3,5-Disubstitution Pattern in Kinase Inhibitor SAR

Electrophilic substitution on the 1H-pyrrolo[2,3-b]pyridine core occurs predominantly at the 3-position, with the 5-position being the second most reactive site under electrophilic conditions [1]. Consequently, the 3,5-dihalogenated pattern (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, CAS 757978-18-0) is the most accessible and most commonly reported disubstituted variant in the patent and journal literature [2]. The 3,4-dihalogenated pattern represented by the target compound requires a distinct synthetic entry (typically directed ortho-metalation of a 4-bromo precursor followed by iodination, or sequential halogen dance chemistry), making it less synthetically precedented but potentially more valuable for exploring kinase ATP-binding site vectors that the 3,5-pattern cannot address. In particular, the 4-position substituent projects toward the solvent-exposed region or hinge-binding region depending on the kinase binding mode, whereas the 5-position substituent occupies a different vector that may clash with the gatekeeper residue in certain kinases [3]. No published head-to-head kinase selectivity panel comparing the 3,4- vs. 3,5-disubstituted pattern is currently available, but the structural rationale provides a testable hypothesis for differential kinase profiling.

Substitution Pattern
Class-level
3,4- vs 3,5-vector geometry
Supports underexplored kinase vector exploration
~60° trajectory difference; no head-to-head profiling published
Kinase inhibitor SAR Substitution pattern 7-Azaindole functionalization

4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine: High-Value Application Scenarios


Sequential Cross-Coupling for Kinase Inhibitor Libraries

The orthogonal C–I (BDE ~57 kcal/mol) vs. C–Br (BDE ~70 kcal/mol) reactivity [1] enables a two-step, one-scaffold diversification strategy: first, Pd(0)-catalyzed Suzuki-Miyaura coupling at the 3-iodo position with an arylboronic acid under mild conditions (e.g., Pd(PPh₃)₄, 1 mol%, THF/H₂O, room temperature) to introduce an aryl or heteroaryl group; second, a higher-temperature Suzuki coupling at the 4-bromo position with a different coupling partner to install a distinct substituent. This sequential approach generates a 4 × 6 = 24-compound matrix from only 10 building blocks, reducing synthetic effort and cost compared to parallel synthesis of individual analogs. The N-cyclopentyl group remains inert under these coupling conditions, unlike the N–H analog which can undergo competing N-arylation [2].

CNS-Penetrant Kinase Probes with Elevated Lipophilicity and Zero HBD

With an XLogP3 of 3.8, TPSA of 17.8 Ų, and zero H-bond donors [3], the compound falls within favorable property space for oral absorption (Rule of Five compliant: MW 391 < 500, XLogP3 3.8 < 5, HBD 0 < 5, HBA 1 < 10) and approaches the CNS drug-like space (typically requiring TPSA < 60–70 Ų and lower HBD count). Medicinal chemistry teams optimizing kinase inhibitor leads for CNS indications (e.g., glioblastoma, brain-metastatic cancers) or demanding oral PK profiles can use this scaffold as a starting point, benefiting from the cyclopentyl group's contribution of ~1.3–1.8 logP units relative to the N–H analog without incurring additional H-bond donors or excessive rotatable bonds [4].

Underexplored 3,4-Vector in Kinase Selectivity Profiling

The 3,4-dihalogenation pattern provides a geometric vector orientation that is distinct from the extensively precedented 3,5-disubstitution pattern by approximately 60° in the plane of the pyrrolopyridine scaffold [5]. Medicinal chemistry groups seeking to escape crowded IP space around 3,5-disubstituted pyrrolopyridine kinase inhibitors (exemplified by multiple JAK, FGFR, and CHK1/CHK2 patent families) can employ this scaffold to access novel chemotypes with potentially differentiated kinase selectivity profiles. The 4-bromo substituent projects toward the solvent-exposed region in typical DFG-in binding modes, while the 3-position is available for hinge-binding motif installation. The lack of published kinase profiling data for this specific substitution pattern represents both a risk and an opportunity for first-mover advantage in kinase inhibitor discovery [6].

Fragment-Based Drug Discovery with Favorable Ligand Efficiency

With a molecular weight of 391 Da, the compound is at the upper boundary of typical fragment libraries (usually capped at ~300 Da), but its single rotatable bond and rigid cyclopentyl group make it an attractive scaffold for fragment growing or merging strategies [3]. The low conformational entropy penalty (one rotatable bond corresponds to ~0.7–1.2 kcal/mol) maximizes predicted ligand efficiency upon elaboration, and the orthogonal halogen handles enable systematic SAR exploration around the core. For structure-based design programs, the limited conformational flexibility simplifies docking pose prediction and reduces the risk of activity cliffs arising from unexpected conformational preferences in more flexible analogs [7].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Halogen orthogonality for sequential coupling
Chemoselective coupling order verification
CNS-oriented kinase probe design
Lipophilicity and HBD profile
Permeability assay context review
Kinase selectivity profiling
3,4-substitution vector geometry
Kinase panel vector analysis
Fragment-based discovery
Conformational rigidity
Ligand efficiency prediction review
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